molecular formula C7H14O B1334388 2,3,3-Trimethylbutanal CAS No. 17408-48-9

2,3,3-Trimethylbutanal

Cat. No.: B1334388
CAS No.: 17408-48-9
M. Wt: 114.19 g/mol
InChI Key: IHZLWFWSVIGUST-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutanal is an organic compound with the molecular formula C7H14O. It is a branched aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain with three methyl groups. This compound is known for its distinct structure and reactivity, making it a subject of interest in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2,3,3-trimethylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the aldehyde .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 2,3,3-trimethylbutene. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylbutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,3-Trimethylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylbutanal involves its reactivity as an aldehyde. The formyl group is highly reactive, allowing the compound to participate in various chemical reactions. In biological systems, it can interact with nucleophiles such as amino acids and proteins, potentially leading to the formation of Schiff bases and other adducts .

Comparison with Similar Compounds

  • 2,2,3-Trimethylbutanal
  • 2,3,3-Trimethylbutanol
  • 2,3,3-Trimethylbutanoic acid

Comparison: 2,3,3-Trimethylbutanal is unique due to its specific structure and reactivity. Compared to 2,2,3-trimethylbutanal, it has a different arrangement of methyl groups, leading to distinct chemical properties. Its aldehyde group makes it more reactive than 2,3,3-trimethylbutanol, which is an alcohol, and 2,3,3-trimethylbutanoic acid, which is a carboxylic acid .

Properties

IUPAC Name

2,3,3-trimethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(5-8)7(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZLWFWSVIGUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396918
Record name 2,3,3-trimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17408-48-9
Record name 2,3,3-trimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-trimethylbutanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the solvent influence the stereoselectivity of Grignard reactions with chiral carbonyl compounds like 2,3,3-trimethylbutanal?

A: Research suggests that the solvent can significantly impact the stereoselectivity of reactions involving chiral carbonyl compounds like this compound and Grignard reagents []. While no significant effect was observed with this compound itself, a strong correlation between solvent polarity (measured by the ET parameter) and stereoselectivity was found for reactions with 3-phenylbutanone. This difference is attributed to the varying steric environments of the transition states and how solvent polarity differentially affects them. Essentially, the solvent can influence which diastereomeric transition state is favored, leading to different ratios of the final products.

Q2: What theoretical methods are used to study the formation of this compound?

A: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G level of theory, have been employed to investigate the mechanism of this compound formation []. This approach allows researchers to explore the potential energy surface of the reaction pathway, identifying transition states and intermediates. Combined with calculations of kinetic isotope effects and simulations using the SCRF(SCI-PCM) solvation model, DFT provides valuable insights into the rearrangement reaction leading to this compound.

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